REACTION_CXSMILES
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[CH3:1][CH:2]([CH2:4][CH2:5][CH2:6][CH:7]([CH3:32])[CH2:8][CH2:9][CH2:10][C:11]([CH3:31])(O)[CH2:12][CH2:13][CH2:14][CH2:15][C:16]([CH3:29])(O)[CH2:17][CH2:18][CH2:19][CH:20]([CH3:27])[CH2:21][CH2:22][CH2:23][CH:24]([CH3:26])[CH3:25])[CH3:3]>[Pd].C(O)(=O)C>[CH3:26][CH:24]([CH2:23][CH2:22][CH2:21][CH:20]([CH2:19][CH2:18][CH2:17][CH:16]([CH2:15][CH2:14][CH2:13][CH2:12][CH:11]([CH2:10][CH2:9][CH2:8][CH:7]([CH2:6][CH2:5][CH2:4][CH:2]([CH3:3])[CH3:1])[CH3:32])[CH3:31])[CH3:29])[CH3:27])[CH3:25]
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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CC(C)CCCC(CCCC(CCCCC(CCCC(CCCC(C)C)C)(O)C)(O)C)C
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Name
|
|
Quantity
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1 g
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Type
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catalyst
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Smiles
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[Pd]
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Name
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|
Quantity
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40 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was hydrogenated at 200° C under a hydrogen
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Type
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CUSTOM
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Details
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for 10 hours
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Duration
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10 h
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Type
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FILTRATION
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Details
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The catalyst was filtered off
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Type
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DISTILLATION
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Details
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the reaction mixture and the acetic acid was distilled off
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Name
|
|
Type
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product
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Smiles
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CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |